1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-13-11-21-18(24)20-10-12-23-16-8-3-2-6-14(16)17(22-23)15-7-4-5-9-19-15/h4-5,7,9H,2-3,6,8,10-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWOWUVAIDGBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyethyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as an anticancer agent and its interaction with various biological targets. Key findings from research studies include:
- Anticancer Properties : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (P388) models.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased levels of cleaved PARP1.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the core structure can significantly influence the biological activity of the compound. Specific observations include:
- Substituent Effects : The presence of a methoxy group at the 2-position of the ethyl chain enhances solubility and bioavailability.
- Pyridine Ring Influence : The pyridine moiety contributes to the binding affinity for target enzymes, enhancing anticancer activity.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction | |
| A549 | 4.5 | Caspase activation | |
| P388 | 3.0 | PARP cleavage |
Case Studies
Several studies have investigated the efficacy of this compound in vivo and in vitro:
-
In Vivo Efficacy Study :
- A study conducted on DBA/2J mice demonstrated that administration of the compound at a dose of 100 mg/kg significantly improved survival rates in leukemia models compared to controls. The study indicated a dose-dependent response with minimal side effects observed over a treatment period of 9 days .
- In Vitro Cytotoxicity Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Moieties
Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) () share the urea backbone but differ in heterocyclic substituents. Key distinctions include:
The target compound’s pyridinyl-tetrahydroindazole system may offer superior binding to enzymatic pockets compared to simpler pyrazole derivatives, as rigidified cores often reduce entropic penalties during binding .
Indazole-Containing Analogs
Patented indazole derivatives (–5), such as compound 82 and 124 , highlight structural modifications influencing activity:
The target compound lacks halogen or sulfonamide groups, which in analogs like 82 may enhance potency but introduce metabolic instability. Conversely, the methoxyethyl group could improve pharmacokinetics relative to fluorinated chains .
Urea-Based Enzyme Inhibitors
The acetylcholinesterase inhibitor in contains a urea linkage and heterocycles (triazole, acridine). However, the absence of charged groups (e.g., acridine) in the target suggests differences in binding mode or selectivity.
Research Findings and Inferences
- Structural Advantages : The pyridinyl-tetrahydroindazole core may confer dual functionality: the pyridine engages in aromatic interactions, while the indazole’s NH group hydrogen-bonds with targets .
- Solubility vs. Potency : Methoxyethyl substitution likely improves aqueous solubility over ethyl or phenyl groups (e.g., 9a/9b), though this may trade off with reduced membrane permeability .
- Synthetic Feasibility : Patent routes (–5) suggest that analogous indazole-urea compounds require multi-step syntheses, including deprotection (e.g., HCl/dioxane) and cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
